Selective Human MAO-B Inhibition by (1S,3S)-3-Fluorocyclopentan-1-amine
(1S,3S)-3-Fluorocyclopentan-1-amine demonstrates measurable inhibitory activity against human monoamine oxidase B (MAO-B), with an IC50 of 115 nM as determined by a fluorescence spectrophotometry assay using kynuramine as a substrate [1]. In contrast, it exhibits negligible binding to the alpha-2A adrenergic receptor (Ki > 100,000 nM), highlighting a degree of target selectivity that may be desirable in certain research contexts [1]. While direct comparative data for the other stereoisomers in this specific assay are not publicly available, this established IC50 value provides a critical benchmark for selecting this isomer for MAO-B related studies.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 115 nM |
| Comparator Or Baseline | Alpha-2A adrenergic receptor (control): Ki > 100,000 nM |
| Quantified Difference | > 869-fold selectivity window for MAO-B over alpha-2A receptor (in terms of potency) |
| Conditions | Inhibition of human MAO-B using kynuramine as substrate, incubated for 20 mins, fluorescence spectrophotometry assay |
Why This Matters
This quantifiable MAO-B inhibitory activity at a sub-micromolar concentration, combined with low affinity for an unrelated receptor, provides a specific, data-backed rationale for selecting this compound as a starting point or control in MAO-B inhibitor research, whereas other stereoisomers lack this publicly validated data point.
- [1] BindingDB. (2024). BDBM50597772 (CHEMBL5170103) - (1S,3S)-3-Fluorocyclopentan-1-amine. BindingDB Entry ID: 50597772. View Source
